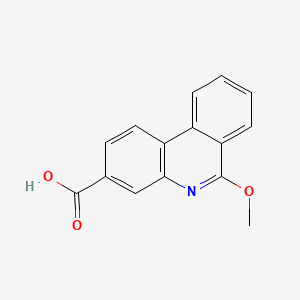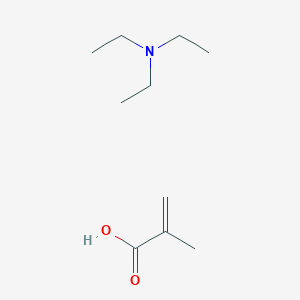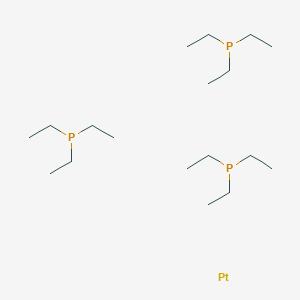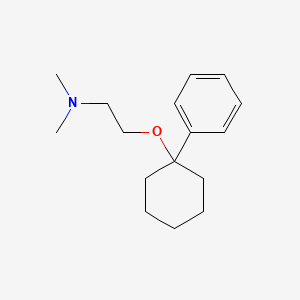![molecular formula C14H11NOS B14660864 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one CAS No. 51475-12-8](/img/structure/B14660864.png)
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often found in natural products and pharmaceuticals. This compound features a benzo[f]isoquinolin-2-one core with a methylsulfanyl group at the 4-position, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the condensation of aryl ketones with hydroxylamine, followed by cyclization with an internal alkyne under rhodium(III)-catalyzed conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs scalable methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted for the synthesis of various substituted isoquinolines, including this compound.
化学反応の分析
Types of Reactions
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the isoquinolin-2-one core can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with high electron density.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinoline derivatives are explored for their therapeutic potential, particularly in the treatment of diseases such as malaria and cancer.
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one involves its interaction with various molecular targets. The aromatic core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. The methylsulfanyl group can also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
4-bromo-isoquinoline: Similar in structure but with a bromine atom instead of a methylsulfanyl group.
4-methylthio-isoquinoline: Similar but lacks the carbonyl group in the isoquinolin-2-one core.
Benzo[de]isoquinoline-1,3-dione: Contains a dione structure instead of the isoquinolin-2-one core
Uniqueness
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is unique due to the presence of both the methylsulfanyl group and the isoquinolin-2-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
51475-12-8 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC名 |
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C14H11NOS/c1-17-14-11-7-6-9-4-2-3-5-10(9)12(11)8-13(16)15-14/h2-8H,1H3,(H,15,16) |
InChIキー |
FACNHDIFRNSGPC-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2C=CC3=CC=CC=C3C2=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


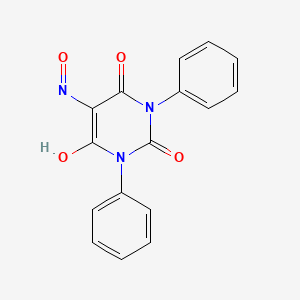

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
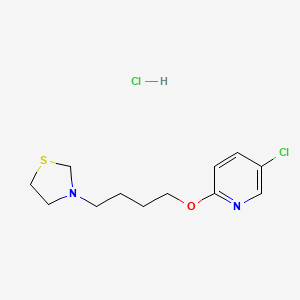
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)


